(4As,7aR)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[d]pyridazin-4-one
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Description
(4As,7aR)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[d]pyridazin-4-one is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.186. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that pyridazinone derivatives, to which this compound belongs, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazinone derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that EN300-6729822 might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Factors such as body size, sex, antigen mass, serum albumin levels, or the presence of anti-drug antibodies can influence this variability .
Result of Action
The transmitter parameters of en300-6729822 have been tested and passed according to en 300 328 v222 .
Action Environment
The en300 standard, which the compound is named after, is a specification for data transmission equipment operating in the 24 GHz band, typically used by devices such as WiFi, Bluetooth, and ZigBee . This suggests that the compound’s action might be influenced by factors related to this frequency band.
Properties
IUPAC Name |
(4aS,7aR)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-6-3-1-2-5(6)4-8-9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPISAXWIIUPJS-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNNC(=O)C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNNC(=O)[C@H]2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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